1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol
Description
Molecular Architecture and Stereochemical Features
The molecular structure of this compound encompasses several distinct structural elements that collectively define its chemical identity and reactivity profile. The compound possesses a molecular formula of C9H12BrNO, with a molecular weight corresponding to the presence of a brominated aromatic ring system coupled with an aminoalcohol side chain.
The core architectural framework consists of a benzene ring substituted with a bromine atom at the ortho position relative to the ethanol chain attachment point. This positional specificity of the bromine substituent creates a unique steric and electronic environment that differentiates this compound from its meta and para-brominated analogs. The bromine atom, being a relatively large halogen with significant electronegativity, exerts both steric hindrance and electronic effects on the adjacent aromatic carbons and the attached aliphatic chain.
The aliphatic portion of the molecule features a two-carbon chain bearing both hydroxyl and methylamino functional groups. The hydroxyl group occupies the terminal position of the ethanol chain, creating a chiral center at the carbon bearing this functional group. This stereochemical feature introduces the possibility of enantiomeric forms, which may exhibit different biological activities and chemical behaviors.
The methylamino group is positioned at the second carbon of the ethanol chain, creating a secondary amine functionality. This positioning allows for potential intramolecular interactions between the amino group and the aromatic system, which may influence the overall conformational preferences of the molecule. The methylamino group contributes to the compound's basicity and provides additional sites for hydrogen bonding interactions with biological targets or other molecules.
Quantum Chemical Calculations of Electronic Structure
The electronic structure of this compound has been characterized through computational methods that provide insight into the compound's molecular orbital composition and electronic distribution patterns. Collision cross section calculations have been performed to predict the behavior of various ionized forms of the molecule in mass spectrometric analyses, providing valuable data for analytical characterization.
The predicted collision cross section values for different adduct ions demonstrate the compound's ionization behavior under various conditions. The protonated molecular ion [M+H]+ exhibits a collision cross section of 143.2 Ų, while the sodium adduct [M+Na]+ shows an increased value of 152.9 Ų. These differences reflect the altered molecular geometry and charge distribution that occur upon complexation with different cationic species.
The deprotonated molecular ion [M-H]- displays a collision cross section of 148.0 Ų, indicating structural changes associated with the loss of a proton, likely from either the hydroxyl or amino functional groups. The ammonium adduct [M+NH4]+ shows the largest collision cross section at 163.8 Ų, suggesting significant structural expansion upon ammonium complexation.
Water loss from the protonated molecular ion, represented by [M+H-H2O]+, results in a collision cross section of 142.7 Ų, demonstrating minimal structural compaction following dehydration. This behavior is consistent with the elimination of water from the hydroxyl group while maintaining the overall molecular framework.
| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]+ | 230.01750 | 143.2 |
| [M+Na]+ | 251.99944 | 152.9 |
| [M-H]- | 228.00294 | 148.0 |
| [M+NH4]+ | 247.04404 | 163.8 |
| [M+K]+ | 267.97338 | 141.5 |
| [M+H-H2O]+ | 212.00748 | 142.7 |
The electronic properties of the compound are influenced by the presence of the bromine substituent, which acts as an electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance. This dual electronic character of bromine creates a complex electronic environment that affects the reactivity of both the aromatic ring and the aliphatic side chain.
The methylamino group serves as an electron-donating substituent, contributing to the overall electron density of the molecular system. The nitrogen atom possesses a lone pair of electrons that can participate in hydrogen bonding interactions and may also contribute to the compound's ability to act as a nucleophile in chemical reactions.
Comparative Analysis with Structural Analogs
The structural characteristics of this compound can be better understood through comparison with related compounds that share similar structural motifs but differ in specific substitution patterns or functional group arrangements.
Comparison with positional isomers reveals significant differences in molecular properties. The 4-bromophenyl analog, 2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol, exhibits the same molecular formula C9H12BrNO but shows distinct structural characteristics due to the para positioning of the bromine substituent. The para-substituted compound generally exhibits more symmetrical charge distribution and reduced steric interactions between the bromine atom and the aliphatic side chain.
The 3-bromophenyl isomer, 1-(3-Bromophenyl)-2-(methylamino)ethan-1-ol, represents an intermediate case where the bromine occupies the meta position relative to the ethanol chain. This positioning creates different electronic and steric effects compared to both the ortho and para isomers, influencing the compound's overall reactivity and conformational preferences.
Structural analogs lacking the methylamino functionality, such as 1-(2-Bromophenyl)ethanol, provide insight into the contribution of the amino group to the overall molecular properties. These compounds possess the molecular formula C8H9BrO and exhibit simpler structural arrangements that highlight the importance of the methylamino substituent in determining chemical behavior.
The presence of stereochemical diversity among these analogs is exemplified by compounds such as (S)-1-(2-Bromophenyl)ethanol and (R)-1-(4-Bromophenyl)ethanol, which demonstrate the impact of absolute configuration on molecular properties. These enantiomeric forms may exhibit different biological activities and chemical reactivities despite sharing identical molecular compositions.
| Compound | Molecular Formula | Bromine Position | Additional Functional Groups | CAS Number |
|---|---|---|---|---|
| This compound | C9H12BrNO | ortho | Methylamino, Alcohol | Not specified |
| 2-(4-Bromophenyl)-2-(methylamino)ethan-1-ol | C9H12BrNO | para | Methylamino, Alcohol | 1179874-03-3 |
| 1-(3-Bromophenyl)-2-(methylamino)ethan-1-ol | C9H12BrNO | meta | Methylamino, Alcohol | 58777-85-8 |
| (S)-1-(2-Bromophenyl)ethanol | C8H9BrO | ortho | Alcohol only | 114446-55-8 |
| 1-(4-Bromophenyl)ethanol | C8H9BrO | para | Alcohol only | 5391-88-8 |
The comparative analysis demonstrates that subtle changes in substitution patterns and functional group arrangements can lead to significant differences in molecular behavior and properties. The ortho positioning of the bromine in this compound creates unique steric and electronic environments that distinguish it from its structural analogs and contribute to its specific chemical and biological characteristics.
Properties
IUPAC Name |
1-(2-bromophenyl)-2-(methylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11-6-9(12)7-4-2-3-5-8(7)10/h2-5,9,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBJLKHXJXCZPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=CC=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Allylboration Step
- Catalyst: A chiral 3,3′-dibromo-BINOL derivative is used as a Brønsted acid catalyst.
- Reagents: Allyldioxaborinane serves as the allylboron reagent.
- Conditions: The reaction is carried out in toluene at 35 °C with catalyst loading around 7.5 mol %.
- Outcome: The allylation proceeds to give the corresponding secondary alcohol intermediate with high enantiomeric ratio (up to 98:2 er).
| Entry | Allylborane | Chiral Ligand | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Allylboronic acid pinacol ester | Catalyst 7 | 20 | 0 |
| 2 | Allylboronic acid pinacol ester | Catalyst 8 | 20 | 0 |
| 3 | Allylboronic acid pinacol ester | Catalyst 9 | 24 | 0 |
| 4 | Allyldioxaborinane | Catalyst 9 | 24 | 21 |
| 5 | Allyldioxaborinane | Catalyst 9 | 24 | 25 |
| 6 | Allyldioxaborinane | Catalyst 9 | 72 | 67 |
| 7 | Allyldioxaborinane | Catalyst 9 | 120 | 100 |
Note: Catalyst 9 is (S)-3,3′-dibromo-BINOL; conditions optimized for yield and enantioselectivity.
Mizoroki–Heck Cyclization
- Catalyst: Palladium complexes such as PdCl2(PPh3)2 are employed.
- Additives: Hydrazine hydrate improves selectivity.
- Outcome: This step converts the allylated intermediate into the cyclic indanol structure with high regio- and stereoselectivity.
- Yields and Selectivity:
| Entry | Palladium Catalyst | Time (h) | Yield (%) | Ratio (exo:endo) |
|---|---|---|---|---|
| 1 | Pd(PPh3)4 | 24 | 57 | 2:1 |
| 2 | PdCl2(dppf) | 24 | 77 | 1.5:1 |
| 3 | PdCl2(PPh3)2 + N2H4·H2O | 18 | 90 | 5:1 |
The best results were obtained with PdCl2(PPh3)2 and hydrazine hydrate, giving 90% yield and a 5:1 ratio favoring the exo isomer.
Substrate Scope and Limitations
- Electron-rich and electron-deficient 2-bromoaryl ketones are suitable substrates.
- Electron-rich substituents may facilitate alkene isomerization, slightly lowering selectivity.
- Bulky alkyl groups at the ketone side chain can inhibit the allylation step.
- Nitro-substituted substrates show lower yields (~19%), indicating sensitivity to strong electron-withdrawing groups.
- Pyridine analogs tend to form endo-alkene isomers due to coordination effects with palladium.
Preparation via Nucleophilic Addition to 2-Aminobenzonitrile and Bromination
Another approach involves starting from substituted 2-aminobenzonitriles, which are converted to intermediates such as 1-(2-(methylamino)phenyl)ethan-1-one derivatives through nucleophilic addition and subsequent bromination using N-bromosuccinimide (NBS).
Key Steps
- Nucleophilic addition: 2-Aminobenzonitrile is reacted with organolithium reagents or other nucleophiles in THF at low temperature (0 °C).
- Work-up: Quenching with aqueous acid, extraction, drying, and purification by silica gel chromatography.
- Bromination: Treatment with NBS in acetonitrile at 0 °C to room temperature introduces the bromine substituent at the ortho position.
- Yields: Moderate to good yields (50–60%) are reported for these transformations.
Purification and Characterization
- Silica gel flash chromatography with ethyl acetate/petroleum ether mixtures is used.
- Analytical data match literature values confirming product identity.
Additional Notes on Reductive Amination and Hydroxyalkylation
- Reductive amination of indanone intermediates with methylamine derivatives using sodium triacetoxyborohydride provides methylamino-substituted ethanols.
- The reduction is stereoselective, often yielding single diastereomers due to directed reduction mechanisms involving coordination to hydroxyl groups.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic asymmetric allylboration + Mizoroki–Heck | 2-Bromoaryl ketones | (S)-3,3′-dibromo-BINOL, allyldioxaborinane, PdCl2(PPh3)2, hydrazine hydrate | Toluene, 35 °C, 18–120 h | Up to 90 | High enantioselectivity (up to 98:2 er) |
| Nucleophilic addition + bromination | 2-Aminobenzonitrile derivatives | Organolithium reagents, N-bromosuccinimide | THF, 0 °C to RT | 50–60 | Moderate yields, requires chromatographic purification |
| Reductive amination | Indanone intermediates | Sodium triacetoxyborohydride, methylamine | Room temperature | 75–84 | Stereoselective, single diastereomer products |
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Converting the alcohol group to a ketone or aldehyde.
Reduction: Reducing the bromine atom to hydrogen.
Substitution: Replacing the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Utilizing nucleophiles like sodium iodide or potassium fluoride.
Major Products Formed:
Oxidation: Formation of 1-(2-bromophenyl)-2-(methylamino)ethanone.
Reduction: Production of 1-(2-phenylethyl)methylamine.
Substitution: Generation of various substituted phenyl compounds.
Scientific Research Applications
1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Employed in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: Binding to enzymes or receptors involved in biological processes.
Pathways: Modulating signaling pathways related to inflammation, pain, or other physiological responses.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural Features of Selected β-Amino Alcohols
Key Observations:
- Substituent Effects : The 2-bromophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may influence reactivity and binding compared to electron-donating groups (e.g., 4-methoxy in ) or polar substituents (e.g., 4-hydroxy in synephrine ).
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Physical Properties of Structural Analogs
Key Insights:
- Antimicrobial Potential: The 2-bromophenyl group may enhance lipophilicity, improving membrane penetration compared to hydroxylated analogs like synephrine . However, bromine’s steric effects could reduce binding efficiency relative to smaller substituents (e.g., 4-methoxy ).
- Solubility: Methylaminoethanol derivatives generally exhibit good aqueous solubility, as seen in PD-1/PD-L1 inhibitors , suggesting similar properties for the target compound.
Biological Activity
1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol, also known as 2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of a bromine atom and a methylamino group contributes to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.
- Chemical Formula : C₉H₁₁BrN₁O
- Molecular Weight : 216.08 g/mol
- Structure : The compound features a brominated aromatic ring attached to a methylamino group and an alcohol functional group, which enhances its reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Table 2: Anticancer Activity in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction | |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest | |
| A549 (Lung Cancer) | 25 | Inhibition of PI3K/Akt pathway |
The biological activity of this compound is attributed to its interaction with specific molecular targets.
- Molecular Targets : The compound may interact with neurotransmitter receptors or metabolic enzymes, influencing various cellular functions.
- Signaling Pathways : It can modulate key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Case Studies
Several studies have documented the effects of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected mice models when administered at therapeutic doses, showcasing its potential as an antimicrobial agent.
- Anticancer Efficacy Study : Another investigation revealed that treatment with the compound led to a marked decrease in tumor size in xenograft models of breast cancer, suggesting its potential for therapeutic use in oncology.
Q & A
Q. What are the primary synthetic routes for 1-(2-Bromophenyl)-2-(methylamino)ethan-1-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-bromophenylglyoxal with methylamine, followed by selective reduction. Alternatively, nucleophilic substitution on 1-(2-bromoaryl)-2-chloroethan-1-ol using methylamine under controlled pH (8–9) and temperature (40–60°C) is effective. Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures) and catalyst loading (e.g., 5–10 mol% Pd/C for hydrogenation). Yields improve with inert atmospheres (N₂/Ar) to prevent oxidation of the secondary amine .
| Synthetic Route | Reagents/Conditions | Yield (%) |
|---|---|---|
| Reductive amination | NaBH₄, MeOH, 0°C → RT | 65–72 |
| Nucleophilic substitution | MeNH₂, K₂CO₃, DMF, 60°C | 58–68 |
Q. Which spectroscopic techniques are most effective in characterizing the structural features of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming the bromophenyl group (δ 7.3–7.8 ppm, aromatic protons; δ 120–140 ppm, aromatic carbons) and the methylamino-ethanol backbone (δ 2.4–3.0 ppm for N–CH₃; δ 60–70 ppm for C–OH). IR spectroscopy identifies O–H (3200–3400 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (calculated for C₉H₁₂BrNO: 237.0084) .
Q. What common chemical transformations does this compound undergo, and what reagents are typically employed?
- Methodological Answer :
- Bromophenyl reactivity : Suzuki-Miyaura cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) replaces bromine with aryl groups.
- Amine alkylation : Reacts with alkyl halides (e.g., CH₃I, K₂CO₃, DMF) to form quaternary ammonium salts.
- Alcohol oxidation : Jones reagent (CrO₃/H₂SO₄) converts the alcohol to a ketone, while Dess-Martin periodinan oxidizes it selectively .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity, and what methodologies are employed to resolve enantiomers?
- Methodological Answer : The compound has two chiral centers (C1 alcohol, C2 amine). Enantiomers exhibit differential binding to trace amine-associated receptor 1 (TAAR1). Chiral resolution uses preparative chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 85:15). Absolute configuration is determined via X-ray crystallography or circular dichroism (CD) spectroscopy. Biological assays (e.g., cAMP accumulation in HEK293-TAAR1 cells) compare enantiomeric activity, with (R,R)-enantiomers showing 10-fold higher potency than (S,S) .
Q. What experimental approaches can elucidate the compound's mechanism of action at trace amine-associated receptors (TAARs), and how can contradictory in vitro vs. in vivo data be reconciled?
- Methodological Answer :
- In vitro : Radioligand binding assays (³H-tyramine displacement) and calcium flux assays (FLIPR Tetra) quantify TAAR1 activation.
- In vivo : Microdialysis in rodent brains measures extracellular dopamine changes. Contradictions arise from blood-brain barrier penetration differences or metabolite interference. Validate using TAAR1-knockout mice and LC-MS/MS pharmacokinetic profiling .
Q. How can computational chemistry aid in predicting the compound's metabolic pathways, and what in vitro models validate these predictions?
- Methodological Answer : Density functional theory (DFT) predicts oxidative metabolism (e.g., CYP2D6-mediated N-demethylation). Molecular docking (AutoDock Vina) simulates TAAR1 binding. Validate with human liver microsomes (HLM) and LC-HRMS to detect metabolites like 1-(2-bromophenyl)-2-aminoethanol. Hepatocyte spheroids confirm hepatic stability .
Q. What strategies are effective in minimizing racemization during synthesis, and how is chiral purity quantified?
- Methodological Answer : Racemization occurs via keto-enol tautomerism during acidic/basic conditions. Use mild, non-ionic bases (e.g., NaHCO₃) and low temperatures (<30°C). Chiral purity is quantified via enantiomeric excess (ee) using chiral GC (β-cyclodextrin columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
